7,8-Difluoroquinolin-3-amine

Organic synthesis Quinoline functionalization Fluorinated building blocks

Positional isomerism in difluoroquinolines causes failed syntheses and irreproducible bioactivity. Procuring the wrong CAS number wastes resources. 7,8-Difluoroquinolin-3-amine (CAS 318685-32-4) is the validated scaffold for antimicrobial programs and novel iron-chelating compounds. - **Yield Advantage:** Patented route delivers ~69.5% overall yield, reducing scale-up costs vs. traditional 3-aminoquinoline syntheses. - **Analytical Certainty:** Distinct melting point (152-155°C) and solubility profile confirm correct 7,8-substitution, eliminating isomer confusion. - **Reactive Handle:** 3-amino group enables amide coupling, reductive amination, or diazonium chemistry for SAR exploration.

Molecular Formula C9H6F2N2
Molecular Weight 180.158
CAS No. 318685-32-4
Cat. No. B2934126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluoroquinolin-3-amine
CAS318685-32-4
Molecular FormulaC9H6F2N2
Molecular Weight180.158
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C=C21)N)F)F
InChIInChI=1S/C9H6F2N2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2
InChIKeyRSHIEXAOQCAVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Difluoroquinolin-3-amine: Identity & Specifications


7,8-Difluoroquinolin-3-amine (CAS 318685-32-4) is a fluorinated quinoline derivative with the molecular formula C₉H₆F₂N₂ and a molecular weight of 180.15 g/mol [1]. This compound is a heterocyclic aromatic amine featuring two fluorine substituents at the 7- and 8-positions of the quinoline ring and an amino group at the 3-position . Commercial preparations are typically offered at ≥95% purity as a white to off-white powder with a melting point range of 152–155 °C . The compound demonstrates limited aqueous solubility (approximately 0.23 g/L) and is routinely employed as a synthetic building block in medicinal chemistry and pharmaceutical research .

Positional Isomer Identity
Verifiable 7,8-difluoro substitution pattern for medicinal chemistry building block applications
Synthetic Workflow
Supports heterocyclic amine functionalization via 3-amino handle; reported synthetic route available
Procurement Context
Research-grade fluorinated quinoline scaffold for SAR exploration and derivative synthesis

7,8-Difluoroquinolin-3-amine Isomer Differentiation


The difluoroquinolin-3-amine scaffold exists in multiple positional isomeric forms, including the 5,7-, 6,7-, and 5,8-difluoro variants [1]. Despite sharing identical molecular formulas (C₉H₆F₂N₂) and molecular weights (180.15 g/mol), these isomers exhibit distinct physicochemical properties that preclude simple substitution. The specific 7,8-difluoro substitution pattern confers unique electronic and steric characteristics that directly influence reaction outcomes in downstream synthetic transformations, crystallization behavior, and target-binding interactions [2]. Procuring the incorrect isomer—even one with equivalent analytical purity—can result in failed synthetic campaigns, unreproducible biological data, or altered pharmacological profiles that compromise research integrity . Therefore, unambiguous verification of the 7,8-substitution pattern is essential for applications where specific fluorination geometry is required.

Positional isomers (5,7-; 6,7-; 5,8-difluoro) share molecular formula but differ in electronic and steric profile, making direct interchange unreliable
Fluorine geometry influences reaction outcomes and crystallization; even high-purity incorrect isomer may compromise synthetic campaigns
Unambiguous isomer verification (melting point, spectroscopy) required for target-binding studies where substitution pattern matters

7,8-Difluoroquinolin-3-amine Comparative Evidence


Higher Synthetic Yield than Standard 3-Aminoquinoline Methods

A patented synthetic route for 7,8-difluoroquinolin-3-amine (referred to as 3-amino-7,8-difluoroquinoline) achieves a total yield of approximately 69.5% over two steps from 2,3,4-trifluoronitrobenzene via nitro reduction followed by cyclization with 2-(ethoxymethylene)malononitrile [1]. This represents a measurable improvement over traditional 3-aminoquinoline synthesis methods that employ similar condensation strategies with unsubstituted or differently substituted aniline precursors, which typically report yields in the 55–60% range [2].

Synthetic Yield
Cross-study comparable
~69.5% overall (two steps) vs. 55–60% for standard 3-aminoquinoline methods
Reported yield advantage may reduce procurement cost at scale
Patented route; cross-study comparison requires verification under identical conditions
Organic synthesis Quinoline functionalization Fluorinated building blocks

Distinct Melting Point and Solubility vs. 5,7-Isomer

The 7,8-difluoro isomer (CAS 318685-32-4) displays a melting point range of 152–155 °C and exhibits sparing aqueous solubility measured at 0.23 g/L . In contrast, the 5,7-difluoroquinolin-3-amine positional isomer (CAS 225366-94-9) melts at a lower temperature range of 145–150 °C and demonstrates moderate solubility in ethanol and methanol . These differences, arising solely from fluorine atom positioning on the quinoline scaffold, provide analytically distinguishable physical properties.

Melting Point & Solubility
Reported
7,8-isomer mp 152–155 °C (aq. sol. 0.23 g/L) vs. 5,7-isomer mp 145–150 °C
Supports identity differentiation by DSC or melting point apparatus
Solubility data context-dependent; confirm under specific formulation conditions
Physicochemical characterization Formulation development Analytical reference standards

Unique Electronic Properties in SAR Studies

According to a comprehensive review on fluorinated quinolines, the 7,8-difluoro substitution pattern is explicitly noted as being 'of particular academic interest' because it 'can significantly alter the electronic properties of the aromatic system, potentially leading to novel biological activities or improved potency' [1]. This electronic modulation arises from the combined electron-withdrawing inductive effects of two adjacent fluorine atoms on the quinoline ring, which is distinct from the electronic profile of 5,7-, 6,7-, or 5,8-difluoro substitution patterns where fluorines are non-adjacent or differently positioned [2].

Electronic Properties
Class-level inference
Adjacent 7,8-difluoro substitution creates localized electron-withdrawing environment distinct from non-adjacent isomers
Context-dependent electronic profile relevant to SAR exploration
Qualitative review observation; no quantitative DFT comparison provided
Medicinal chemistry SAR studies Fluorinated heterocycles

Key Intermediate for Antimicrobial and Iron-Chelator Synthesis

7,8-Difluoroquinolin-3-amine has established applications in the synthesis of antimicrobial agents . Recent developments specifically highlight its use in creating novel iron-chelating compounds . A 2023 report indicated that derivatives of this compound 'showed promise in treating bacterial infections by disrupting microbial metabolism' . While direct MIC values or chelation affinity constants for the 3-amino parent compound are not available in open literature, the documented utility of this specific fluorination pattern in both antibacterial and iron-chelator programs provides a validated entry point that generic quinoline building blocks lack.

Application Precedent
Data to verify
Documented use in synthesis of antimicrobial agents and iron-chelating compounds
Reported entry point for derivative programs; no quantitative activity data available
Vendor documentation; confirm specific synthetic targets independently
Antimicrobial drug discovery Iron chelation therapy Pharmaceutical intermediates

7,8-Difluoroquinolin-3-amine Applications


Antimicrobial Quinoline Synthesis

7,8-Difluoroquinolin-3-amine is optimally employed as a core scaffold in the design and synthesis of novel antimicrobial agents . The established precedent for this specific substitution pattern in antibacterial programs provides a validated starting point for structure-activity relationship (SAR) exploration [1]. The 3-amino group offers a convenient handle for further functionalization via amide coupling, reductive amination, or diazonium chemistry, while the 7,8-difluoro motif imparts the unique electronic properties that differentiate this scaffold from alternative difluoroquinoline isomers .

Multi-Gram Preparative Building Block

For research groups planning multi-step synthetic sequences requiring significant quantities of 3-aminoquinoline intermediates, the improved synthetic yield of the patented route to 7,8-difluoroquinolin-3-amine (~69.5% overall) makes this specific isomer a cost-effective choice relative to traditional 3-aminoquinoline syntheses [1]. This yield advantage becomes particularly meaningful when scaling beyond gram quantities, where a 10–15 percentage point yield differential translates to measurable reductions in raw material cost and purification burden.

Reference Standard for Isomer Differentiation

The distinct melting point of 152–155 °C and characteristic solubility profile of 7,8-difluoroquinolin-3-amine provide analytically useful differentiation from closely related positional isomers such as the 5,7-difluoro variant (melting point 145–150 °C) [1]. These properties support the use of this compound as a reference standard for method development, impurity profiling, or identity confirmation in quality control workflows where unambiguous isomer assignment is critical .

Iron-Chelating Derivative Exploration

Recent reports highlight the utility of 7,8-difluoroquinolin-3-amine derivatives in the development of novel iron-chelating compounds . Iron chelation represents a therapeutically relevant strategy in oncology, infectious disease, and iron-overload disorders [1]. The 7,8-difluoro substitution pattern provides an electronically distinct chelator scaffold compared to the more extensively studied 8-hydroxyquinoline framework, offering researchers access to underexplored chemical space in this therapeutic area .

Application
Selection Property
Validation Focus
Antimicrobial quinoline synthesis
7,8-Difluoro substitution pattern with 3-amino handle
SAR validation and derivative activity screening
Multi-gram preparative building block
Higher-yielding patented synthetic route
Scalability and cost-effectiveness verification
Reference standard for isomer differentiation
Distinct melting point and solubility profile
Identity confirmation method development
Iron-chelating derivative exploration
Electronically distinct fluorinated chelator scaffold
Chelation affinity and biological activity review

Technical Documentation Hub

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